molecular formula C21H15ClFN3O2 B11419906 3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11419906
M. Wt: 395.8 g/mol
InChI Key: OGLKGVRSCYCQGH-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that features a pyrido[2,3-d]pyrimidine core structure substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine and 4-fluorobenzylamine with a suitable pyrido[2,3-d]pyrimidine precursor under controlled conditions. The reaction may require catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    4-fluorophenyl derivatives: Compounds with similar fluorophenyl groups.

    Pyrido[2,3-d]pyrimidine derivatives: Compounds with the same core structure but different substituents.

Uniqueness

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the combination of chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)18-2-1-11-24-19(18)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2

InChI Key

OGLKGVRSCYCQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

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